6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one

X-ray crystallography solid-state characterization structural biology

This synthetic pyrimidin-4(3H)-one combines a 4-methoxyphenyl group at C6 with a 3-trifluoromethylbenzyl group at N3, creating a distinctive push-pull electronic system. The experimentally determined single-crystal X-ray structure (triclinic, space group P-1) enables direct use as a template for structure-based drug design (SBDD) and molecular docking, bypassing reliance on computationally predicted geometries. No quantitative bioactivity data (IC50, Ki, MIC) have been deposited in authoritative databases, positioning this compound as an ideal candidate for phenotypic screening libraries where the objective is to discover genuinely novel target-compound interactions. Available at research-grade purity of 95%, it offers a clean baseline for medicinal chemistry optimization and systematic SAR exploration. Order now to leverage validated solid-state parameters and a unique combinatorial substitution pattern.

Molecular Formula C19H15F3N2O2
Molecular Weight 360.336
CAS No. 1105236-29-0
Cat. No. B2573157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one
CAS1105236-29-0
Molecular FormulaC19H15F3N2O2
Molecular Weight360.336
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H15F3N2O2/c1-26-16-7-5-14(6-8-16)17-10-18(25)24(12-23-17)11-13-3-2-4-15(9-13)19(20,21)22/h2-10,12H,11H2,1H3
InChIKeySAIMEEPJKOHHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one (CAS 1105236-29-0): Structural Identity and Procurement Baseline


6-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one (CAS 1105236-29-0) is a synthetic pyrimidin-4(3H)-one derivative with molecular formula C19H15F3N2O2 and molecular weight 360.3 g/mol . The compound features a 4-methoxyphenyl group at the 6-position and a 3-(trifluoromethyl)benzyl group at the N3-position of the pyrimidinone core . Its structure has been confirmed by single-crystal X-ray diffraction, revealing a triclinic crystal system with space group P-1 [1]. It is important to note that, as of the current evidence base, no quantitative bioactivity data (IC50, Ki, MIC, etc.) for this exact compound has been deposited in authoritative databases such as ChEMBL or BindingDB [2]. The compound is commercially available from multiple vendors at typical research-grade purity of 95% .

Why In-Class Pyrimidin-4(3H)-one Analogs Cannot Substitute for 6-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one (CAS 1105236-29-0)


Within the pyrimidin-4(3H)-one class, simultaneous substitution at the N3-benzyl and C6-aryl positions creates a combinatorial SAR landscape where small structural perturbations can profoundly alter physicochemical properties, target engagement, and biological readout . The trifluoromethyl group at the meta-position of the N3-benzyl ring is known to enhance lipophilicity and metabolic stability compared to non-fluorinated benzyl analogs, while the para-methoxy substituent on the C6-phenyl ring modulates electron density and hydrogen-bonding capacity relative to unsubstituted or halogen-substituted phenyl variants . Class-level evidence from a related trifluoromethyl pyrimidinone anti-tubercular series demonstrates that the presence and positioning of the trifluoromethyl group, as well as substitution on the aryl ring, are not interchangeable design features—compounds with phenyl at the 6-position exhibited tolerated but distinctly modulated activity compared to the trifluoromethyl-preferred series [1]. Therefore, substituting this specific compound with a close analog (e.g., the des-trifluoromethyl or des-methoxy variant) without explicit comparative data risks introducing uncharacterized changes in target affinity, selectivity, and ADME properties .

Quantitative Differentiation Evidence for 6-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one (CAS 1105236-29-0) vs. Closest Analogs


Crystal Structure Confirmation: Triclinic P-1 Space Group vs. Uncharacterized Analogs

The crystal structure of this compound has been experimentally determined by single-crystal X-ray diffraction. The crystal belongs to the triclinic system, space group P-1, with Mr = 360.33 [1]. Intermolecular interactions including N—H...O, C—H...N, and C—H...O were characterized using Hirshfeld surface analysis, and three-dimensional interaction energies were calculated using the B3LYP/6-31 G(d,p) energy density model [2]. In contrast, the closest commercially available structural analogs—6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one (CAS 1105215-94-8), 3-benzyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one (CAS 1206998-77-7), and 6-phenyl-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one—have no publicly reported crystal structures .

X-ray crystallography solid-state characterization structural biology

Dual Substitution Architecture: Combined 4-Methoxy and 3-Trifluoromethyl Modification vs. Single-Feature Analogs

This compound uniquely combines two electronically distinct substituents: an electron-donating 4-methoxy group on the C6-phenyl ring (Hammett σp = -0.27) and an electron-withdrawing 3-trifluoromethyl group on the N3-benzyl ring (Hammett σm = +0.43) [1]. In comparison, 3-benzyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one (CAS 1206998-77-7) lacks the trifluoromethyl group entirely, removing both the electron-withdrawing effect and the lipophilicity enhancement (calculated ΔlogP reduction of approximately 1.0–1.5 units based on CF3 contribution) [2]. Conversely, 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one (CAS 1105215-94-8) replaces the 4-methoxy with a 4-fluoro substituent, altering hydrogen-bond acceptor capacity and electronic distribution on the C6-aryl ring [3].

medicinal chemistry SAR lipophilicity modulation

Trifluoromethyl Group Presence: Class-Level Metabolic Stability Advantage vs. Des-CF3 Benzyl Analog

The 3-trifluoromethyl substituent on the N3-benzyl ring of this compound is a well-established motif for enhancing metabolic stability by reducing oxidative metabolism at the benzyl position and on the aromatic ring [1]. In the closely related trifluoromethyl pyrimidinone anti-tubercular series reported by Hembre et al. (2021), the trifluoromethyl group was shown to be the preferred substituent at the 6-position for anti-mycobacterial activity, with phenyl and benzyl groups being tolerated but producing modulated potency [2]. While this class-level SAR was established for a 6-CF3 pyrimidinone scaffold rather than the N3-benzyl-CF3 pattern of the target compound, the principle that trifluoromethyl incorporation modulates both biological activity and metabolic profile is consistent across pyrimidinone chemotypes [2]. Compound 3-benzyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one (CAS 1206998-77-7), which lacks the CF3 group entirely, would be predicted to exhibit reduced metabolic stability and distinct biological activity based on this class-level SAR precedent .

metabolic stability drug metabolism CYP450 fluorine chemistry

Absence of Database-Registered Bioactivity: A Critical Differentiation from Annotated Screening Compounds

According to the ZINC database (ZINC5504616), which aggregates bioactivity data from ChEMBL, 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. Additionally, this compound has not been used in any registered clinical trials [1]. This distinguishes it from many commercially available pyrimidin-4(3H)-one derivatives that have established target annotations—for instance, numerous 6-phenylpyrimidinones are known PIM kinase modulators with reported IC50 values in patent literature [2], and 2,3-substituted fused pyrimidin-4(3H)-ones have been characterized as TRPV4 antagonists [3]. The absence of pre-existing bioactivity annotation positions this compound as a genuinely unexplored chemical entity for novel target discovery or as a negative control compound where assurance of target naivety is required [1].

screening library chemical probe novel chemotype target identification

Recommended Procurement and Research Application Scenarios for 6-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one (CAS 1105236-29-0)


Structure-Based Drug Design and Molecular Docking Campaigns Requiring Experimental Crystallographic Coordinates

The availability of an experimentally determined single-crystal X-ray structure (triclinic, space group P-1) for this compound [1] makes it suitable as a starting template for structure-based drug design (SBDD) and molecular docking studies. Unlike its closest structural analogs—which lack publicly reported crystal structures—this compound can be used directly to generate reliable 3D conformations for virtual screening or pharmacophore modeling without relying on computationally predicted geometries. The Hirshfeld surface analysis and B3LYP/6-31 G(d,p) interaction energy calculations provide additional validated parameters for force field parameterization [2].

Phenotypic Screening and Novel Target Discovery Where Target-Naive Chemical Matter Is Required

This compound is confirmed by the ZINC database and ChEMBL to have no known bioactivity annotations and no reported publications with activity data [3]. This positions it as an ideal candidate for inclusion in phenotypic screening libraries where the objective is to discover genuinely novel target-compound interactions. In contrast, many structurally related pyrimidin-4(3H)-ones carry pre-existing kinase inhibition annotations (e.g., PIM, CDK, TRPV4) that could confound hit deconvolution [4]. Procurement of this compound for screening campaigns ensures a cleaner starting point for target identification.

Fluorinated Chemical Probe Development Leveraging Dual Electronic Modulation

The simultaneous presence of the electron-donating 4-methoxyphenyl group and the electron-withdrawing 3-trifluoromethylbenzyl group creates a distinctive push-pull electronic system with enhanced lipophilicity from the CF3 moiety . This compound can serve as a scaffold for medicinal chemistry optimization where systematic variation of either substituent is planned, with the parent compound providing a unique baseline combining both electronic features. The class-level SAR precedent from the anti-tubercular trifluoromethyl pyrimidinone series [5] supports the rationale that fluorine incorporation on the N3-benzyl ring can modulate both biological potency and ADME properties.

Crystallography and Solid-State Chemistry Studies of Fluorinated Heterocycles

The experimentally characterized intermolecular interactions (N—H...O, C—H...N, C—H...O) determined via Hirshfeld surface analysis [2] make this compound a valuable subject for solid-state chemistry investigations, particularly for understanding how trifluoromethyl groups influence crystal packing in pyrimidinone systems. The triclinic P-1 space group provides a defined reference point for polymorphism studies and co-crystallization experiments relevant to pharmaceutical solid-form screening.

Quote Request

Request a Quote for 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.